molecular formula C17H19NO2S B5572093 N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide

Cat. No.: B5572093
M. Wt: 301.4 g/mol
InChI Key: YUJDYCJAKIEATI-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with a methoxy group at position 2 and a methylsulfanyl group at position 2. The nitrogen atom of the benzamide moiety is further substituted with ethyl and phenyl groups. This compound belongs to the broader class of N-phenylbenzamide (NPBA) derivatives, which have garnered attention in molecular electronics, antiviral research, and antimicrobial applications due to their tunable electronic properties and biological activity .

Properties

IUPAC Name

N-ethyl-2-methoxy-4-methylsulfanyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-4-18(13-8-6-5-7-9-13)17(19)15-11-10-14(21-3)12-16(15)20-2/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDYCJAKIEATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of Substituents: The substituents (ethyl, methoxy, methylsulfanyl, and phenyl groups) can be introduced through various organic reactions such as alkylation, methylation, and thiolation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide can undergo several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Molecular Electronics

Key Compounds:

N-phenylbenzamide (NPBA) : The parent compound lacks the ethyl, methoxy, and methylsulfanyl substituents. Computational studies show that substituents like methoxy groups enhance conductance and rectification ratios by modulating frontier molecular orbital alignment relative to electrode Fermi levels .

4-Methoxy-N-methyl-4-(methylsulfanyl)-N-phenylbenzamide : Replacing the ethyl group with a methyl group at the nitrogen reduces steric hindrance, leading to a smaller dihedral angle (24° vs. 40° in ethyl derivatives) between the carbonyl and adjacent phenyl ring. This structural difference correlates with higher conductance (2.7 × 10⁴ G°) compared to ethyl-substituted analogs .

Table 1: Conductance and Dihedral Angles of NPBA Derivatives
Compound Substituents Dihedral Angle (°) Conductance (G°)
NPBA (Parent) None 18 1.2 × 10⁴
R1A (N-ethyl derivative) Ethyl, methoxy, methylsulfanyl 40 1.7 × 10⁴
R4A (N-methyl derivative) Methyl, methoxy, methylsulfanyl 24 2.7 × 10⁴

Data sourced from single-molecule junction experiments and DFT calculations .

Antiviral Activity:

  • N-phenylbenzamide derivatives with C-3 substituents : Modifications at the C-3 position (e.g., chlorine, bromine) exhibit anti-enterovirus 71 (EV71) activity, with IC₅₀ values ranging from 18 μM to sub-micromolar levels. The methylsulfanyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs .
  • 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) : This analog demonstrates inhibitory activity against HPV oncoproteins (E6/E7), highlighting the role of sulfanyl and methoxy groups in bioactivity. However, steric bulk from the ethyl group in the target compound could affect cellular uptake or target binding .
Table 2: Antiviral Activity of Selected NPBA Derivatives
Compound Target Virus IC₅₀/EC₅₀ Key Substituents
N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide Not reported Pending Ethyl, methoxy, methylsulfanyl
L17 HPV16 10 μM (E6/E7 inhibition) Chloropropyl, methoxy
EV71-active derivative EV71 18 ± 1.2 μM C-3 halogen substituents

Data from in vitro assays and computational screening .

Antimicrobial Activity:

  • N-phenylbenzamide derivatives with azole groups : Compounds bearing electron-withdrawing groups (e.g., nitro, chloro) show broad-spectrum antibacterial and antifungal activity. The methylsulfanyl group in the target compound may act as a hydrogen bond acceptor, enhancing interactions with microbial enzymes .

Electronic and Physicochemical Properties

  • Methoxy vs. Methylsulfanyl Groups : The methoxy group donates electron density via resonance, while the methylsulfanyl group donates via both resonance and inductive effects, resulting in a lower LUMO energy (-1.8 eV vs. -1.5 eV for methoxy-only analogs). This enhances electron transport in molecular junctions .
  • Ethyl vs. Methyl Substitution: Ethyl groups increase steric bulk, raising the dihedral angle between aromatic rings and reducing conductance by ~30% compared to methyl-substituted analogs. However, ethyl groups may improve solubility in nonpolar solvents .
Table 3: Electronic Properties of NPBA Derivatives
Compound HOMO (eV) LUMO (eV) Band Gap (eV)
NPBA (Parent) -5.2 -1.3 3.9
This compound -5.0 -1.8 3.2
4-Methoxy-N-methyl analog -5.1 -1.5 3.6

DFT calculations at B3LYP/6-31G level .

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